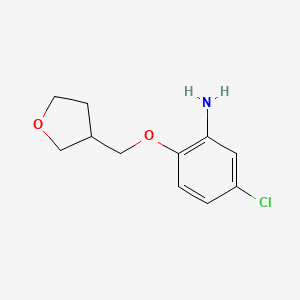

5-Chloro-2-(oxolan-3-ylmethoxy)aniline

Description

5-Chloro-2-(oxolan-3-ylmethoxy)aniline (CAS: Not explicitly provided; Ref: 3D-ZZB29913 in ) is an aromatic amine derivative featuring a chloro substituent at the 5-position and a tetrahydrofuran (oxolane) ring-linked methoxy group at the 2-position of the aniline backbone. This compound is marketed as a versatile small-molecule scaffold for research, with a molecular weight of approximately 257.7 g/mol (estimated from C${10}$H${12}$ClNO$_{2}$) and high purity (>97.0% GC) . Its oxolane moiety enhances solubility in organic solvents compared to purely aromatic analogs, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-chloro-2-(oxolan-3-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQKEUGNJBYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline typically involves the reaction of 5-chloro-2-methoxyaniline with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is replaced by the oxolan-3-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxolan-3-ylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-(oxolan-3-ylmethoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline involves its interaction with specific molecular targets. The chloro and oxolan-3-ylmethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Chloro-2-(trifluoromethyl)aniline

- Structure : Chloro at position 5; trifluoromethyl (-CF$_3$) at position 2.

- Molecular Properties : C${7}$H${5}$ClF$_{3}$N, MW 195.56 g/mol; CAS 445-14-7 .

- Key Differences :

- The -CF$3$ group is strongly electron-withdrawing, increasing electrophilicity at the aromatic ring compared to the electron-donating oxolane-methoxy group.

- Higher lipophilicity due to -CF$3$, enhancing membrane permeability but reducing water solubility.

- Applications : Widely used in agrochemicals and pharmaceuticals for its metabolic stability .

5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride

- Structure : Oxolane-3-carbonyl group at position 2; hydrochloride salt.

- Molecular Properties: C${11}$H${13}$Cl${2}$NO${2}$, MW 262.13 g/mol; CAS 1955540-44-9 .

- Hydrochloride salt form improves aqueous solubility but may alter reactivity in non-polar environments.

- Synthesis : Likely involves acyl chloride intermediates (e.g., SOCl$_2$ reactions, as in ) .

5-Fluoro-2-(furan-2-ylmethoxy)aniline

- Structure : Fluoro at position 5; furan-2-ylmethoxy at position 2.

- Molecular Properties: C${11}$H${10}$FNO$_{2}$, MW 207.21 g/mol; CAS 450399-72-1 (related compound in ).

- Key Differences: Furan is aromatic, contributing to π-π stacking interactions, unlike the non-aromatic oxolane. Fluoro substituent is smaller and less electronegative than chloro, affecting electronic distribution.

- Applications: Potential use in optoelectronics due to furan’s conjugated system .

5-Chloro-2-methylaniline

- Structure : Chloro at position 5; methyl (-CH$_3$) at position 2.

- Molecular Properties : C${7}$H${8}$ClN, MW 141.60 g/mol; CAS 95-79-4 (inferred from ).

- Key Differences :

Comparative Data Table

Biological Activity

5-Chloro-2-(oxolan-3-ylmethoxy)aniline is an organic compound notable for its unique structural features, including a chloro-substituted aniline moiety and an oxetane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure.

The molecular formula of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline is with a molecular weight of approximately 199.63 g/mol. The presence of the oxetane ring enhances the pharmacokinetic properties of this compound, making it a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.63 g/mol |

| Structure | Chloro-substituted aniline with an oxetane ring |

The biological activity of 5-Chloro-2-(oxolan-3-ylmethoxy)aniline is primarily attributed to its ability to interact with various biological macromolecules. The oxetane ring can undergo ring-opening reactions that may lead to the formation of reactive intermediates, which can engage with enzymes or receptors, influencing biochemical pathways. This interaction may result in various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to 5-Chloro-2-(oxolan-3-ylmethoxy)aniline exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds provide insights into their effectiveness.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Chloro-2-(oxolan-3-yloxy)aniline | 32 | Antimicrobial |

| Related Compound A | 64 | Antimicrobial |

| Related Compound B | >128 | No activity |

Anticancer Properties

In addition to antimicrobial effects, 5-Chloro-2-(oxolan-3-yloxy)aniline has been investigated for its potential anticancer properties. A study evaluating the cytotoxicity of various aniline derivatives found that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of 5-Chloro-2-(oxolan-3-yloxy)aniline against common pathogens. Results indicated that the compound exhibited significant inhibition against E. coli with an MIC of 32 µg/mL, suggesting potential as a lead compound for antibiotic development.

- Case Study on Anticancer Activity : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that modifications in the oxetane structure could lead to enhanced selectivity towards cancerous cells while reducing adverse effects on healthy cells.

Conclusion and Future Directions

The biological activity of 5-Chloro-2-(oxolan-3-yloxy)aniline highlights its potential as a valuable compound in medicinal chemistry. Its unique structural features contribute to its reactivity and interaction with biological targets, making it a candidate for further research and development in therapeutic applications. Future studies should focus on elucidating the specific mechanisms underlying its biological effects and optimizing its structure for enhanced efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.